Bms ccr2 22

Descripción

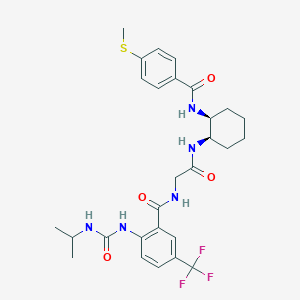

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPXYDUJQWENPM-XZOQPEGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445479-97-0 | |

| Record name | rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445479-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-CCR2-22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-CCR2-22, a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2). This document collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further research and development in the field of CCR2 antagonism.

Core Mechanism of Action

BMS-CCR2-22 is a high-affinity, small-molecule antagonist of the human CCR2.[1][2][3] Its primary mechanism of action is to competitively bind to CCR2, thereby preventing the binding of its cognate ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2] This inhibition blocks the downstream signaling cascades that are normally initiated by CCL2 binding, which are pivotal for the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses and in the tumor microenvironment.

The interaction of BMS-CCR2-22 with CCR2 has been shown to be influenced by the amino acid residue Glutamic Acid 291 (Glu291) within the receptor, a key residue for the binding of many CCR2 antagonists. However, studies suggest that BMS-CCR2-22's binding affinity is not entirely reliant on this specific residue.

Quantitative Data Summary

The following table summarizes the in vitro potency of BMS-CCR2-22 in various functional assays. This data highlights its sub-nanomolar to low nanomolar activity in inhibiting key processes mediated by CCR2.

| Assay Type | Description | IC50 (nM) |

| CCR2 Binding Affinity | Inhibition of radiolabeled CCL2 binding to human CCR2. | 5.1 |

| Calcium Flux | Inhibition of CCL2-induced intracellular calcium mobilization in CCR2-expressing cells. | 18 |

| Chemotaxis | Inhibition of CCL2-induced migration of human monocytes. | 1 |

Signaling Pathways

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. BMS-CCR2-22, by blocking this initial step, effectively abrogates these downstream pathways. The primary signaling pathway involves the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Simultaneously, the release of Gβγ subunits activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration, a key signal for cell migration.

Caption: CCR2 signaling pathway and the inhibitory action of BMS-CCR2-22.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of BMS-CCR2-22, based on the likely original publication by Cherney et al. (2008) and standard laboratory practices.

CCR2 Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

-

HEK293 cell membranes expressing human CCR2

-

[¹²⁵I]-MCP-1 (radioligand)

-

Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA

-

BMS-CCR2-22 (or other test compounds)

-

Non-specific binding control: High concentration of an unlabeled CCR2 antagonist

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of BMS-CCR2-22 in assay buffer.

-

In a 96-well plate, combine the CCR2-expressing cell membranes, [¹²⁵I]-MCP-1 (at a final concentration near its Kd), and either BMS-CCR2-22, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvest the membranes by rapid filtration through the filter plates.

-

Wash the filters several times with ice-cold wash buffer (assay buffer without BSA) to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of BMS-CCR2-22 and determine the IC50 value by non-linear regression analysis.

Intracellular Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CCL2.

Materials:

-

HEK293 cells stably expressing human CCR2

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Human recombinant CCL2 (MCP-1)

-

BMS-CCR2-22 (or other test compounds)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Plate the CCR2-expressing cells in the 96-well plates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of BMS-CCR2-22 to the wells and incubate for 15-30 minutes at room temperature.

-

Measure the baseline fluorescence for a short period.

-

Using the plate reader's injector, add a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence intensity following CCL2 addition is used to determine the level of calcium mobilization.

-

Calculate the percentage of inhibition at each concentration of BMS-CCR2-22 and determine the IC50 value.

Caption: Workflow for the intracellular calcium flux assay.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Chemotaxis chambers (e.g., Boyden chambers with polycarbonate membranes, typically 5 µm pore size)

-

Chemotaxis Buffer: RPMI 1640 with 0.5% BSA

-

Human recombinant CCL2 (MCP-1)

-

BMS-CCR2-22 (or other test compounds)

-

Calcein AM or other cell viability stain

-

Fluorescence plate reader

Procedure:

-

Isolate PBMCs or prepare a suspension of the monocytic cell line.

-

Pre-incubate the cells with various concentrations of BMS-CCR2-22 for 30 minutes at 37°C.

-

In the lower chamber of the chemotaxis plate, add chemotaxis buffer alone (negative control), CCL2 (positive control), or CCL2 with different concentrations of BMS-CCR2-22.

-

Place the membrane over the lower chamber.

-

Add the pre-incubated cells to the upper chamber.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Stain the migrated cells on the underside of the membrane with Calcein AM.

-

Quantify the number of migrated cells by measuring the fluorescence with a plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-CCR2-22 and determine the IC50 value.

Caption: Workflow for the monocyte chemotaxis assay.

In Vivo Metastatic Liver Tumor Model

This preclinical model evaluates the efficacy of BMS-CCR2-22 in a cancer setting.

Animal Model:

-

C57BL/6 mice

Tumor Cells:

-

MC38 colon adenocarcinoma cells

Treatment:

-

BMS-CCR2-22: 100 mg/kg, administered subcutaneously twice daily.

-

Control: Vehicle control (e.g., saline or appropriate solvent)

Procedure:

-

Culture MC38 cells under standard conditions.

-

Induce liver metastases by injecting MC38 cells into the portal vein or spleen of the C57BL/6 mice.

-

Randomize the mice into treatment and control groups.

-

Begin treatment with BMS-CCR2-22 or vehicle control at a specified time point post-tumor cell injection (e.g., 48 hours).

-

Continue treatment for a predetermined duration.

-

Monitor the health and weight of the mice regularly.

-

At the end of the study, euthanize the mice and harvest the livers.

-

Quantify the tumor burden in the liver by counting the number of metastatic nodules and/or measuring the total tumor volume or weight.

-

Analyze the data to determine the effect of BMS-CCR2-22 on liver metastasis.

Conclusion

BMS-CCR2-22 is a highly potent and specific antagonist of CCR2 that effectively blocks the CCL2/CCR2 signaling axis. Its mechanism of action, centered on the inhibition of monocyte and macrophage migration, has been well-characterized through a variety of in vitro assays. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working on CCR2-targeted therapies for inflammatory diseases and cancer. Further investigation into the in vivo efficacy and safety profile of BMS-CCR2-22 and similar compounds will be crucial for their potential clinical translation.

References

BMS-CCR2-22: A Comprehensive Technical Overview of its Binding Affinity, and Functional Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-CCR2-22, a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, and are implicated in a variety of inflammatory and autoimmune diseases. This document summarizes the binding affinity and functional inhibitory concentrations of BMS-CCR2-22, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The binding affinity and functional antagonism of BMS-CCR2-22 have been determined through a series of in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value (nM) | Assay Type | Cell/System Used |

| Binding IC50 | 5.1 | Radioligand Binding | Peripheral Blood Mononuclear Cells (PBMCs) |

| Chemotaxis IC50 | 1 | Chemotaxis Assay | Not specified in detail, likely monocyte-like cells |

| Calcium Flux IC50 | 18 | Calcium Mobilization | Not specified in detail, likely CCR2-expressing cells |

| Binding IC50 (Wild-Type CCR2) | 7.5 | Radioligand Binding | Not specified in detail |

| Binding IC50 (E291A Mutant CCR2) | 3.7 | Radioligand Binding | Not specified in detail |

Core Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of BMS-CCR2-22.

Radioligand Binding Assay

This assay is designed to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-CCR2-22 for the CCR2 receptor.

Materials:

-

Cells: Peripheral Blood Mononuclear Cells (PBMCs) expressing CCR2.

-

Radioligand: [¹²⁵I]-CCL2 (or other suitable radiolabeled CCR2 ligand).

-

Test Compound: BMS-CCR2-22.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, CaCl₂, and a protease inhibitor cocktail.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Isolate membranes from CCR2-expressing cells by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

-

Compound Dilution: Prepare a serial dilution of BMS-CCR2-22 in assay buffer.

-

Assay Setup: In a 96-well filter plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of BMS-CCR2-22. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of BMS-CCR2-22. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To determine the IC50 of BMS-CCR2-22 for the inhibition of CCL2-induced cell migration.

Materials:

-

Cells: A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.

-

Chemoattractant: Recombinant human CCL2.

-

Test Compound: BMS-CCR2-22.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Boyden chamber or Transwell inserts (with appropriate pore size, e.g., 5 µm).

-

Multi-well plate.

-

Cell staining dye (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Resuspend CCR2-expressing cells in assay medium.

-

Compound Pre-incubation: Incubate the cells with varying concentrations of BMS-CCR2-22 for a defined period (e.g., 30 minutes) at 37°C.

-

Assay Setup:

-

In the lower chamber of the Boyden chamber or multi-well plate, add assay medium containing CCL2.

-

In the upper chamber (the Transwell insert), add the pre-incubated cells.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

Cell Quantification:

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Stain the migrated cells on the underside of the insert with a suitable dye.

-

Quantify the migrated cells by either counting under a microscope or by measuring the fluorescence of the stained cells using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-CCR2-22 compared to the control (CCL2 alone). Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.

Objective: To determine the IC50 of BMS-CCR2-22 for the inhibition of CCL2-induced calcium flux.

Materials:

-

Cells: A CCR2-expressing cell line (e.g., CHO or HEK293 cells stably expressing CCR2).

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Ligand: Recombinant human CCL2.

-

Test Compound: BMS-CCR2-22.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the CCR2-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

-

Dye Loading:

-

Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the dye to enter the cells.

-

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Addition: Add varying concentrations of BMS-CCR2-22 to the wells and incubate for a short period.

-

Calcium Flux Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of CCL2 into the wells to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the CCL2-induced calcium flux for each concentration of BMS-CCR2-22. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways associated with CCR2 and the logical workflow of the experimental procedures described above.

Caption: The CCL2-CCR2 signaling cascade leading to cellular responses.

The Potent and Selective CCR2 Antagonist BMS-CCR2-22: A Technical Guide for Studying Chemokine Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-CCR2-22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in studying chemokine signaling pathways. The information presented here is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize BMS-CCR2-22 in their investigations.

Introduction to CCR2 and its Role in Disease

The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in orchestrating the migration of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as in cancer progression. Dysregulation of the CCL2-CCR2 pathway can lead to excessive leukocyte recruitment, contributing to chronic inflammation and tissue damage. Consequently, CCR2 has emerged as a promising therapeutic target for various conditions, including atherosclerosis, rheumatoid arthritis, and certain types of cancer.

BMS-CCR2-22: A Potent and Selective CCR2 Antagonist

BMS-CCR2-22 is a high-affinity, small-molecule antagonist of CCR2.[1][2][3][4][5] It exhibits potent functional antagonism by effectively blocking the downstream signaling events initiated by CCL2 binding to its receptor.

Mechanism of Action

BMS-CCR2-22 acts as a competitive antagonist, binding to CCR2 and preventing the binding of its endogenous ligand, CCL2. This blockade inhibits the conformational changes in the receptor necessary for G-protein coupling and the subsequent activation of intracellular signaling cascades. The primary downstream effects of CCR2 activation that are inhibited by BMS-CCR2-22 include calcium mobilization and directed cell migration (chemotaxis).

Figure 1: Mechanism of Action of BMS-CCR2-22.

Quantitative Data

The potency and efficacy of BMS-CCR2-22 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value (nM) | Reference |

| Binding Affinity | IC50 | 5.1 | |

| Functional Antagonism | Calcium Flux IC50 | 18 | |

| Functional Antagonism | Chemotaxis IC50 | 1 |

Table 1: In Vitro Potency of BMS-CCR2-22

| Parameter | Value |

| Molecular Weight | 593.66 g/mol |

| Formula | C28H34F3N5O4S |

| Purity | ≥98% |

| Solubility (DMSO) | 100 mM |

| Solubility (Ethanol) | 10 mM |

| Storage | Store at +4°C |

Table 2: Physicochemical Properties of BMS-CCR2-22

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of BMS-CCR2-22.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BMS-CCR2-22 to the CCR2 receptor.

Materials:

-

HEK293 cells or other suitable cells stably expressing human CCR2

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Radioligand (e.g., [¹²⁵I]-CCL2)

-

BMS-CCR2-22

-

Non-specific binding control (e.g., a high concentration of unlabeled CCL2)

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Harvest CCR2-expressing cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

CCR2-expressing cell membranes (typically 5-20 µg of protein).

-

A serial dilution of BMS-CCR2-22 or vehicle control.

-

A fixed concentration of radioligand (e.g., [¹²⁵I]-CCL2).

-

For non-specific binding wells, add a high concentration of unlabeled CCL2.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the BMS-CCR2-22 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Flux Assay

This functional assay measures the ability of BMS-CCR2-22 to inhibit CCL2-induced intracellular calcium mobilization.

Materials:

-

Cells expressing CCR2 (e.g., THP-1 monocytes or transfected cell lines)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

CCL2

-

BMS-CCR2-22

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation: Plate CCR2-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere if necessary.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of BMS-CCR2-22 or vehicle control for a defined period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence plate reader.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Agonist Stimulation: Add a pre-determined concentration of CCL2 to all wells to stimulate calcium flux.

-

Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the response as a function of the BMS-CCR2-22 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of BMS-CCR2-22 to block the directed migration of cells towards a CCL2 gradient.

Materials:

-

CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells)

-

Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with a porous membrane)

-

Chemoattractant (CCL2)

-

BMS-CCR2-22

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

Procedure:

-

Cell Preparation: Resuspend CCR2-expressing cells in assay medium. Pre-incubate the cells with various concentrations of BMS-CCR2-22 or vehicle control.

-

Assay Setup:

-

Add assay medium containing CCL2 to the lower wells of the chemotaxis chamber.

-

Place the porous membrane (transwell insert) over the lower wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-3 hours).

-

Cell Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent dye, or by direct cell counting.

-

Data Analysis: Calculate the percentage of migrated cells for each condition relative to the positive control (CCL2 alone). Plot the percentage of migration as a function of the BMS-CCR2-22 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 2: General Experimental Workflow for Evaluating BMS-CCR2-22.

In Vivo Studies

BMS-CCR2-22 has been utilized in preclinical in vivo models to investigate the role of the CCL2-CCR2 axis in various diseases. For in vivo administration, BMS-CCR2-22 can be dissolved in a suitable vehicle, such as 10% DMSO in corn oil. The specific dosage and administration route will depend on the animal model and the experimental design.

Conclusion

BMS-CCR2-22 is a valuable pharmacological tool for studying the intricacies of chemokine signaling. Its high potency and selectivity for CCR2 make it an excellent choice for in vitro and in vivo investigations into the biological roles of this receptor. The experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting the CCL2-CCR2 pathway.

References

The Role of CCR2 in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), represent a critical signaling axis in the orchestration of inflammatory responses. This axis is fundamentally involved in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation, playing a pivotal role in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of the CCR2 signaling pathway, its implication in various inflammatory conditions, and its standing as a therapeutic target. Detailed experimental protocols for studying CCR2 function are provided, alongside a comprehensive summary of quantitative data from preclinical and clinical studies of CCR2 antagonists.

Introduction to the CCL2-CCR2 Axis

The CCL2-CCR2 signaling axis is a key driver of inflammatory cell recruitment. CCL2, a potent chemoattractant, is produced by a variety of cell types, including endothelial cells, fibroblasts, and immune cells, in response to pro-inflammatory stimuli such as interleukin (IL)-6 and tumor necrosis factor-α (TNF-α)[1]. Its primary receptor, CCR2, is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, memory T cells, and basophils. The binding of CCL2 to CCR2 initiates a signaling cascade that leads to chemotaxis, cellular activation, and the perpetuation of inflammatory responses. This axis is implicated in numerous physiological and pathological processes, including host defense, tissue repair, and the development of chronic inflammatory diseases[2][3].

The CCR2 Signaling Pathway

Upon ligand binding, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events that ultimately regulate cell migration, survival, proliferation, and cytokine production.

References

An In-Depth Technical Guide to BMS-CCR2-22: A Potent CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BMS-CCR2-22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Detailed experimental protocols for key assays and a visualization of the relevant signaling pathway are included to support further research and development efforts.

Chemical Structure and Properties

BMS-CCR2-22, with the IUPAC name 2-[(Isopropylaminocarbonyl)amino]-N-[2-[[cis-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide, is a small molecule inhibitor of CCR2.[1][2] Its chemical and physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of BMS-CCR2-22

| Property | Value | Reference |

| Molecular Formula | C28H34F3N5O4S | [1][3][4] |

| Molecular Weight | 593.66 g/mol | |

| CAS Number | 445479-97-0 | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) | |

| SMILES | CSc1ccc(cc1)C(=O)N[C@@H]1CCCC[C@@H]1NC(=O)CNC(=O)c1cc(ccc1NC(=O)NC(C)C)C(F)(F)F | |

| InChI Key | IBPXYDUJQWENPM-XZOQPEGZSA-N |

Biological Activity and Mechanism of Action

BMS-CCR2-22 is a high-affinity and selective antagonist of CCR2, a key receptor in the inflammatory response. It effectively inhibits the binding of the primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to the receptor. This antagonism blocks the downstream signaling cascades that lead to monocyte and macrophage recruitment to sites of inflammation.

Table 2: Biological Activity of BMS-CCR2-22

| Assay | IC50 Value | Reference |

| CCR2 Binding Affinity | 5.1 nM | |

| Calcium Flux Inhibition | 18 nM | |

| Chemotaxis Inhibition | 1 nM |

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a conformational change that activates intracellular G proteins. This activation, in turn, triggers several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway. These pathways are crucial for cell survival, proliferation, and migration. BMS-CCR2-22, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream effects.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of BMS-CCR2-22.

CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of BMS-CCR2-22 for the CCR2 receptor using a radiolabeled ligand.

Materials:

-

Human monocytic cell line (e.g., THP-1) or a cell line overexpressing human CCR2.

-

[125I]-CCL2 (radioligand).

-

BMS-CCR2-22.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Vacuum filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add binding buffer, serial dilutions of BMS-CCR2-22 (or vehicle for total binding), and a non-labeled CCR2 antagonist (for non-specific binding).

-

Add the cell membrane preparation to each well.

-

Initiate the binding reaction by adding [125I]-CCL2 to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of BMS-CCR2-22 by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Calcium Flux Assay

This protocol measures the ability of BMS-CCR2-22 to inhibit CCL2-induced intracellular calcium mobilization in a human monocytic cell line.

Materials:

-

Human monocytic cell line (e.g., THP-1).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

BMS-CCR2-22.

-

Recombinant human CCL2.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Preparation:

-

Plate THP-1 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

-

Prepare the dye loading solution by dissolving the calcium indicator dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Treatment:

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of BMS-CCR2-22 or vehicle control to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

Stimulation and Detection:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of CCL2 into each well to stimulate calcium flux.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well.

-

Determine the IC50 value of BMS-CCR2-22 by plotting the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Monocyte Chemotaxis Assay

This protocol evaluates the ability of BMS-CCR2-22 to inhibit the migration of human monocytes towards a CCL2 gradient using a Boyden chamber assay.

Materials:

-

Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Boyden chamber apparatus with polycarbonate filters (typically 5 µm pore size for monocytes).

-

Recombinant human CCL2.

-

BMS-CCR2-22.

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).

-

Fixing and staining reagents (e.g., methanol and Giemsa stain).

-

Microscope.

Procedure:

-

Cell and Chemoattractant Preparation:

-

Isolate human primary monocytes from PBMCs using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).

-

Resuspend the monocytes in chemotaxis buffer.

-

Prepare a solution of CCL2 in chemotaxis buffer and add it to the lower wells of the Boyden chamber. Add buffer alone as a negative control.

-

-

Treatment and Cell Seeding:

-

Pre-incubate the monocytes with various concentrations of BMS-CCR2-22 or vehicle for 30 minutes at 37°C.

-

Place the Boyden chamber inserts into the wells.

-

Add the pre-treated monocyte suspension to the upper chamber of each insert.

-

-

Migration:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours to allow for cell migration.

-

-

Quantification:

-

After incubation, remove the inserts.

-

Carefully wipe the non-migrated cells from the upper surface of the filter with a cotton swab.

-

Fix the migrated cells on the lower surface of the filter with methanol.

-

Stain the cells with a suitable stain (e.g., Giemsa or DAPI).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Determine the IC50 value of BMS-CCR2-22 by plotting the percentage of inhibition of CCL2-induced migration against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

BMS-CCR2-22 is a valuable research tool for investigating the role of the CCL2-CCR2 axis in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of CCR2 antagonism in inflammatory diseases, autoimmune disorders, and cancer. The detailed protocols provided in this guide are intended to facilitate the consistent and reproducible evaluation of BMS-CCR2-22 and other CCR2 modulators.

References

The Discovery and Development of BMS CCR2 22: A Potent and Selective CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document details the pharmacological profile, key experimental data, and the scientific rationale behind its development, offering valuable insights for researchers in the fields of immunology, inflammation, and drug discovery.

Introduction to CCR2 and its Role in Disease

The C-C chemokine receptor 2 (CCR2) is a G-protein coupled receptor that plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation.[1] Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a potent chemoattractant for these cell types.[1][2] The CCL2/CCR2 signaling axis is a key driver of inflammatory responses and has been implicated in the pathogenesis of a wide range of diseases, including autoimmune disorders like rheumatoid arthritis and multiple sclerosis, as well as atherosclerosis, type 2 diabetes, and cancer.[2][3] Consequently, the development of small molecule antagonists targeting CCR2 has been a significant focus of pharmaceutical research to modulate these pathological inflammatory processes.

Discovery of BMS CCR2 22

BMS CCR2 22 emerged from a discovery program at Bristol Myers Squibb focused on identifying novel classes of CCR2 antagonists. The research culminated in the identification of a series of disubstituted cyclohexanes as a promising new scaffold. BMS CCR2 22, also referred to as compound 22 in the primary literature, was identified as a highly potent and selective antagonist from this series.

Chemical Profile

-

Chemical Name: 2-[(Isopropylaminocarbonyl)amino]-N-[2-[[cis-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide

-

Molecular Formula: C₂₈H₃₄F₃N₅O₄S

-

Molecular Weight: 593.66 g/mol

-

CAS Number: 445479-97-0

In Vitro Pharmacological Profile

BMS CCR2 22 has demonstrated potent and selective antagonism of the CCR2 receptor in a variety of in vitro assays. The key quantitative data are summarized in the table below.

| Assay Type | Ligand | Cell Line/System | IC50 (nM) | Reference |

| Binding Affinity | Radiolabeled CCL2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 5.1 | |

| Calcium Flux | CCL2 | THP-1 cells | 18 | |

| Chemotaxis | CCL2 | Human Monocytes | 1 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the reported data.

CCR2 Binding Assay

The binding affinity of BMS CCR2 22 to the CCR2 receptor was determined using a competitive binding assay with radiolabeled CCL2.

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from whole blood.

-

Radioligand: ¹²⁵I-labeled human CCL2 was used as the competitive ligand.

-

Procedure:

-

PBMCs were incubated with varying concentrations of BMS CCR2 22.

-

¹²⁵I-CCL2 was added to the cell suspension.

-

The mixture was incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand were separated by filtration.

-

The amount of bound ¹²⁵I-CCL2 was quantified using a gamma counter.

-

-

Data Analysis: The IC50 value, representing the concentration of BMS CCR2 22 required to inhibit 50% of the specific binding of ¹²⁵I-CCL2, was calculated using non-linear regression analysis.

Calcium Flux Assay

The functional antagonism of CCR2 by BMS CCR2 22 was assessed by measuring its ability to inhibit CCL2-induced intracellular calcium mobilization.

-

Cell Line: Human monocytic THP-1 cells, which endogenously express CCR2.

-

Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) was loaded into the cells.

-

Procedure:

-

THP-1 cells were loaded with the calcium indicator dye.

-

Cells were pre-incubated with various concentrations of BMS CCR2 22.

-

CCL2 was added to stimulate the cells, inducing a transient increase in intracellular calcium.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured using a fluorometric imaging plate reader (FLIPR).

-

-

Data Analysis: The IC50 value was determined by measuring the concentration of BMS CCR2 22 that caused a 50% reduction in the CCL2-induced calcium flux.

Chemotaxis Assay

The ability of BMS CCR2 22 to block the migration of monocytes in response to a CCL2 gradient was evaluated using a chemotaxis assay.

-

Cell Source: Primary human monocytes isolated from peripheral blood.

-

Chemoattractant: Recombinant human CCL2.

-

Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

-

Procedure:

-

A solution containing CCL2 was placed in the lower wells of the chamber.

-

A suspension of human monocytes, pre-incubated with different concentrations of BMS CCR2 22, was added to the upper wells.

-

The chamber was incubated to allow for cell migration through the porous membrane towards the CCL2 gradient.

-

The number of migrated cells in the lower chamber was quantified.

-

-

Data Analysis: The IC50 value was calculated as the concentration of BMS CCR2 22 that inhibited 50% of the monocyte migration induced by CCL2.

Signaling Pathway and Mechanism of Action

BMS CCR2 22 acts as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand CCL2. This blockade inhibits the downstream signaling cascade that is normally initiated by CCL2 binding, which includes G-protein activation, intracellular calcium mobilization, and ultimately, the cellular processes of chemotaxis and inflammation.

Caption: CCR2 signaling pathway and the inhibitory action of BMS CCR2 22.

Experimental Workflow for Discovery and In Vitro Characterization

The discovery and initial characterization of a small molecule antagonist like BMS CCR2 22 typically follows a structured workflow, from initial screening to detailed functional assessment.

Caption: General experimental workflow for the discovery and characterization of a CCR2 antagonist.

Related Compounds and Future Directions

The discovery of BMS CCR2 22 was part of a broader effort that led to the identification of other notable CCR2 antagonists by Bristol Myers Squibb, such as BMS-741672 and BMS-753426. These compounds share structural similarities and represent a continued effort to optimize the pharmacological and pharmacokinetic properties of this chemical series. For instance, BMS-741672 advanced into human clinical trials. The development of these molecules highlights the challenges in achieving the right balance of potency, selectivity, and oral bioavailability in drug discovery.

While BMS CCR2 22 itself is a potent research tool for studying the role of CCR2 in various disease models, the progression of related compounds into clinical development underscores the therapeutic potential of this class of antagonists. Future research in this area will likely focus on further elucidating the complex role of the CCL2/CCR2 axis in different disease contexts and developing next-generation antagonists with improved therapeutic profiles.

References

BMS-CCR2-22: A Technical Guide to its Selectivity Profile Over Other Chemokine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-CCR2-22 is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2][3] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), drives the migration of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of BMS-CCR2-22, presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Selectivity and Potency

BMS-CCR2-22 demonstrates high affinity and potent functional antagonism of the human CCR2 receptor. The inhibitory concentrations (IC50) for key activities are summarized in the table below.

| Assay Type | Parameter | Value (nM) |

| Radioligand Binding | Binding Affinity (IC50) | 5.1[1][2] |

| Functional Assay | Calcium Flux (IC50) | 18 |

| Functional Assay | Chemotaxis (IC50) | 1 |

| Functional Assay | MCP-1 Internalization (IC50) | ~2 |

Selectivity Profile Against Other Chemokine Receptors

| Receptor | Activity | Quantitative Data | Notes |

| CCR2 | Potent Antagonist | IC50 = 5.1 nM (Binding) | Primary target |

| CCR3 | Selective over | Not specified in available literature. | Repeatedly stated in vendor literature. |

| CCR5 | Likely Selective over | Not specified in available literature. | Many CCR2 antagonists exhibit some affinity for CCR5. However, structural studies suggest BMS-CCR2-22's binding mode is not favorable for interaction with wild-type CCR5. |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize BMS-CCR2-22, the following diagrams illustrate the key signaling pathway and experimental workflows.

CCR2 Signaling Pathway

Experimental Workflow: Selectivity Profiling

Experimental Protocols

The following sections outline the general methodologies employed to determine the potency and selectivity of CCR2 antagonists like BMS-CCR2-22. Specific parameters for BMS-CCR2-22 are not detailed in publicly available literature; therefore, these represent standard, widely used protocols.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).

Objective: To determine the concentration at which BMS-CCR2-22 inhibits 50% of the binding of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1).

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells stably overexpressing the human CCR2 receptor or from primary cells known to express CCR2 (e.g., THP-1 monocytes).

-

Assay Setup: In a multi-well plate, a fixed concentration of radiolabeled MCP-1 is incubated with the cell membranes in the presence of increasing concentrations of BMS-CCR2-22.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of BMS-CCR2-22 to determine the IC50 value.

References

The Role of BMS-CCR2-22 in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), represent a critical signaling axis in the tumor microenvironment. This pathway is instrumental in the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which foster tumor growth, angiogenesis, and metastasis while dampening anti-tumor immune responses. Consequently, targeting the CCL2-CCR2 axis has emerged as a promising strategy in cancer immunotherapy. BMS-CCR2-22 is a potent and selective small-molecule antagonist of CCR2. This technical guide provides an in-depth overview of BMS-CCR2-22, including its mechanism of action, key preclinical data on CCR2 inhibitors, detailed experimental protocols for its evaluation, and the broader context of targeting this pathway in oncology.

Introduction to the CCL2-CCR2 Axis in Cancer Immunology

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, blood vessels, and a diverse array of immune cells. A key feature of many solid tumors is the abundant infiltration of myeloid cells, which are often skewed towards an immunosuppressive phenotype. The CCL2-CCR2 signaling axis is a major driver of this process.[1]

Tumor cells and stromal cells within the tumor microenvironment secrete CCL2, creating a chemotactic gradient that attracts CCR2-expressing cells from the bone marrow and peripheral blood.[1] These recruited cells, predominantly monocytic MDSCs and inflammatory monocytes, differentiate into TAMs upon entering the tumor.[1] These TAMs and MDSCs contribute to cancer progression through various mechanisms, including the production of growth factors, pro-angiogenic factors, and immunosuppressive cytokines, as well as the suppression of T cell-mediated anti-tumor immunity.[1]

Given the central role of the CCL2-CCR2 axis in establishing an immunosuppressive tumor microenvironment, its inhibition presents a compelling therapeutic strategy to reprogram the immune landscape of tumors and enhance the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.

BMS-CCR2-22: A Potent CCR2 Antagonist

BMS-CCR2-22 is a high-affinity, small-molecule antagonist of the human CCR2 receptor. Its primary mechanism of action is to block the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling cascades that mediate cell migration and other pro-tumorigenic functions.

In Vitro Activity of BMS-CCR2-22

BMS-CCR2-22 has demonstrated potent inhibitory activity in a range of in vitro functional assays. The following table summarizes its key pharmacological parameters.

| Assay Type | Parameter | Value (nM) | Reference(s) |

| Radioligand Binding | IC50 | 5.1 | |

| Calcium Flux | IC50 | 18 | |

| Chemotaxis | IC50 | 1 |

These data highlight the sub-nanomolar to low nanomolar potency of BMS-CCR2-22 in blocking key CCR2-mediated functions.

Preclinical and Clinical Landscape of CCR2 Inhibition in Oncology

While specific in vivo efficacy data for BMS-CCR2-22 in cancer models is not extensively published in the public domain, a wealth of preclinical and clinical data exists for other CCR2 inhibitors, providing a strong rationale for the therapeutic potential of this class of agents.

Preclinical Efficacy of CCR2 Inhibitors

Studies in various preclinical cancer models have demonstrated that CCR2 inhibition can lead to reduced tumor growth, decreased metastasis, and enhanced anti-tumor immunity. The following table summarizes representative data from studies with other CCR2 inhibitors.

| CCR2 Inhibitor | Cancer Model | Key Findings | Reference(s) |

| CCX872 | Pancreatic Cancer (KCKO cells in mice) | 42% decrease in tumor size after one week of treatment; 45% selective decrease in the proportion of monocytic MDSCs. | |

| PF-04136309 | Pancreatic Ductal Adenocarcinoma (Orthotopic model) | Combination with gemcitabine led to significantly increased CD4+ and CD8+ T-cell infiltration and reduced FOXP3+ regulatory T cells. | |

| INCB3344 | Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis) and Inflammatory Arthritis (Rat model) | Significantly reduced disease severity, demonstrating potent in vivo anti-inflammatory effects. | |

| RS504393 | Bladder Cancer (NA13 cells in mice) | Combination with anti-PD-1 therapy synergistically limited tumor growth, leading to complete tumor clearance in some cases. |

Clinical Evaluation of CCR2 Inhibitors

Several CCR2 inhibitors have advanced into clinical trials for various cancer indications, often in combination with other therapies. The table below provides a summary of key findings from some of these trials.

| CCR2 Inhibitor | Cancer Type | Combination Therapy | Key Clinical Outcomes | Reference(s) |

| CCX872-B | Locally Advanced/Metastatic Pancreatic Cancer | FOLFIRINOX | Overall survival of 29% at 18 months; well-tolerated with no unexpected safety issues. | |

| PF-04136309 | Metastatic Pancreatic Ductal Adenocarcinoma | Nab-paclitaxel + Gemcitabine | Objective response rate of 23.8%; concerns about synergistic pulmonary toxicity. | |

| PF-04136309 | Locally Advanced Pancreatic Cancer | FOLFIRINOX | Objective tumor response in 49% of patients with available imaging; local tumor control in 97%. | |

| BMS-813160 (Dual CCR2/CCR5 inhibitor) | Non-Small Cell Lung Cancer and Hepatocellular Carcinoma | Nivolumab | Phase II trial actively recruiting (NCT04123379). |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of CCR2 antagonists like BMS-CCR2-22.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound to the CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2

-

[125I]-CCL2 (radioligand)

-

Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Test compound (e.g., BMS-CCR2-22) at various concentrations

-

Non-labeled CCL2 (for determining non-specific binding)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-CCR2 cells.

-

In a 96-well filter plate, add binding buffer, a fixed concentration of [125I]-CCL2, and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of non-labeled CCL2 instead of the test compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay

Objective: To measure the ability of a test compound to inhibit CCL2-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 cells stably co-expressing human CCR2 and a calcium-sensitive fluorescent dye reporter (e.g., aequorin or Fluo-4)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CCL2

-

Test compound (e.g., BMS-CCR2-22) at various concentrations

-

Fluorescence plate reader with an injection module

Procedure:

-

Plate the CHO-K1/CCR2 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

If not using a reporter cell line, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test compound to the wells and incubate for a defined period.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject a fixed concentration of CCL2 into each well to stimulate the cells.

-

Measure the change in fluorescence intensity over time.

-

The inhibitory effect of the test compound is calculated as the percentage reduction in the CCL2-induced calcium flux.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Chemotaxis Assay

Objective: To assess the ability of a test compound to block the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

-

THP-1 cells (a human monocytic cell line endogenously expressing CCR2)

-

Chemotaxis chamber (e.g., Transwell® inserts with a 5 µm pore size)

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA)

-

CCL2

-

Test compound (e.g., BMS-CCR2-22) at various concentrations

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Culture THP-1 cells and resuspend them in assay medium.

-

Pre-incubate the THP-1 cells with varying concentrations of the test compound for a specified time.

-

In the lower chamber of the chemotaxis plate, add assay medium containing a fixed concentration of CCL2. In control wells, add assay medium without CCL2.

-

Place the Transwell® inserts into the wells.

-

Add the pre-incubated THP-1 cells to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period of time (e.g., 2-4 hours) to allow for cell migration.

-

After incubation, remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and quantifying the amount of a fluorescent dye (e.g., from pre-labeled cells or added post-migration).

-

The inhibitory effect of the test compound is calculated as the percentage reduction in cell migration towards CCL2.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

CCL2-CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that are crucial for cell migration, survival, and proliferation. The following diagram illustrates the key downstream pathways.

Caption: The CCL2-CCR2 signaling cascade leading to key cellular responses.

Experimental Workflow for In Vivo Evaluation of a CCR2 Inhibitor

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a CCR2 inhibitor in a preclinical mouse cancer model.

Caption: A generalized workflow for preclinical in vivo testing of a CCR2 inhibitor.

Conclusion

BMS-CCR2-22 is a potent and selective antagonist of CCR2, a key receptor implicated in the recruitment of immunosuppressive myeloid cells to the tumor microenvironment. The inhibition of the CCL2-CCR2 signaling axis holds significant promise as a therapeutic strategy in oncology, with the potential to remodel the tumor immune landscape and enhance the efficacy of existing and emerging cancer therapies. The data from preclinical and clinical studies of various CCR2 inhibitors provide a strong foundation for the continued investigation of agents like BMS-CCR2-22. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further explore the therapeutic utility of targeting this critical pathway in cancer immunology.

References

The Role of BMS-CCR2-22 in Fibrosis Investigation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the inflammatory and fibrotic cascade by mediating the recruitment of monocytes and macrophages to sites of tissue injury. Consequently, antagonism of the CCR2 signaling pathway presents a promising therapeutic strategy for a multitude of fibrotic conditions. This technical guide focuses on BMS-CCR2-22, a potent and specific CCR2 antagonist, as a tool for investigating the mechanisms of fibrosis and evaluating anti-fibrotic therapies. This document provides an in-depth overview of the CCR2 signaling pathway in fibrosis, quantitative data on the effects of CCR2 antagonism, detailed experimental protocols for utilizing BMS-CCR2-22 in preclinical fibrosis models, and visualizations of key pathways and workflows.

Introduction to the CCL2/CCR2 Axis in Fibrosis

The CCL2/CCR2 signaling axis is a critical driver of monocyte and macrophage recruitment to inflamed and injured tissues.[1][2] In the context of fibrosis, resident cells such as endothelial cells, fibroblasts, and epithelial cells, as well as infiltrating immune cells, secrete CCL2 in response to pro-fibrotic stimuli like transforming growth factor-beta (TGF-β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] This chemokine gradient attracts CCR2-expressing monocytes from the bloodstream. Upon extravasation into the tissue, these monocytes differentiate into pro-inflammatory and pro-fibrotic macrophages. These macrophages, in turn, perpetuate the fibrotic process by producing a variety of cytokines and growth factors that activate resident fibroblasts into collagen-producing myofibroblasts.[3][4]

BMS-CCR2-22: A Potent CCR2 Antagonist

BMS-CCR2-22 is a high-affinity, specific antagonist of the human CCR2 receptor. Its antagonistic properties have been characterized in various in vitro assays, demonstrating its potential as a pharmacological tool to probe the role of CCR2 in disease models.

In Vitro Activity of BMS-CCR2-22

| Assay Type | Parameter | Value (nM) |

| Binding Affinity | IC50 | 5.1 |

| Functional Antagonism (Calcium Flux) | IC50 | 18 |

| Functional Antagonism (Chemotaxis) | IC50 | 1 |

CCR2 Signaling Pathway in Fibrosis

The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a cascade of downstream signaling events that are crucial for the pro-fibrotic activities of monocytes and macrophages.

Caption: CCR2 signaling cascade in fibrosis.

Experimental Protocols for Investigating Fibrosis with BMS-CCR2-22

The following protocols provide a framework for inducing and assessing fibrosis in preclinical models and for evaluating the therapeutic potential of BMS-CCR2-22.

In Vivo Fibrosis Models

4.1.1. Bleomycin-Induced Pulmonary Fibrosis

This is a widely used model that recapitulates many features of human idiopathic pulmonary fibrosis (IPF).

-

Animals: C57BL/6 mice, 8-10 weeks old.

-

Induction:

-

Anesthetize mice with isoflurane.

-

Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline.

-

Control animals receive 50 µL of sterile saline.

-

-

Study Duration: Typically 14 to 28 days post-bleomycin administration.

4.1.2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is a robust and reproducible method for inducing liver fibrosis.

-

Animals: C57BL/6 mice, 8-10 weeks old.

-

Induction:

-

Administer CCl4 (0.5 - 1.0 mL/kg) diluted 1:4 in corn oil via intraperitoneal (i.p.) injection.

-

Injections are typically given twice weekly for 4-8 weeks.

-

Control animals receive corn oil vehicle.

-

-

Study Duration: 4 to 8 weeks.

Administration of BMS-CCR2-22 (Representative Protocol)

-

Formulation: BMS-CCR2-22 can be formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

-

Dosing:

-

Prophylactic: Begin dosing 24 hours before fibrosis induction and continue daily throughout the study.

-

Therapeutic: Begin dosing at a specified time point after fibrosis induction (e.g., day 7 or 14) and continue daily until the end of the study.

-

-

Route of Administration: Oral gavage is a common route for small molecule inhibitors.

-

Dosage Range (Hypothetical): Based on related compounds, a starting dose range could be 10-100 mg/kg, administered once or twice daily. Dose-response studies are recommended to determine the optimal dose.

Assessment of Fibrosis

4.3.1. Histological Analysis of Collagen Deposition

-

Tissue Preparation:

-

Euthanize animals and perfuse organs with phosphate-buffered saline (PBS).

-

Fix tissues in 10% neutral buffered formalin for 24 hours.

-

Process tissues and embed in paraffin.

-

Cut 5 µm sections for staining.

-

-

Staining Protocols:

-

Masson's Trichrome: This stain visualizes collagen fibers in blue, nuclei in black, and cytoplasm in red.

-

Picrosirius Red: This stain specifically binds to collagen, which appears red under bright-field microscopy and birefringent (orange-red for type I collagen, green for type III) under polarized light.

-

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the stained area as a percentage of the total tissue area.

4.3.2. Biochemical Quantification of Collagen (Hydroxyproline Assay)

This assay measures the total collagen content in a tissue sample.

-

Harvest and weigh a portion of the fibrotic organ.

-

Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours.

-

Neutralize the hydrolysate.

-

Perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.

-

Measure the absorbance at 550-560 nm.

-

Calculate the hydroxyproline content based on a standard curve and express it as µg of hydroxyproline per mg of wet tissue weight.

Quantitative Data from Preclinical CCR2 Antagonist Studies

The following table summarizes representative data from studies using CCR2 antagonists in fibrosis models. While not all studies used BMS-CCR2-22 specifically, the data illustrate the potential anti-fibrotic efficacy of targeting this pathway.

| Model | Treatment | Outcome Measure | Result |

| Bleomycin-induced Scleroderma | RS-504393 (CCR2 antagonist) | Dermal Thickness | Significant decrease vs. vehicle |

| Bleomycin-induced Scleroderma | RS-504393 (CCR2 antagonist) | Skin Collagen Content | Significant decrease vs. vehicle |

| Bleomycin-induced Scleroderma | RS-504393 (CCR2 antagonist) | Lung Fibrosis Score | Significant decrease vs. vehicle |

| CCl4-induced Liver Fibrosis | Cenicriviroc (CCR2/CCR5 antagonist) | Liver Collagen Deposition | Significant reduction at ≥20 mg/kg/day |

| CCl4-induced Liver Fibrosis | Cenicriviroc (CCR2/CCR5 antagonist) | Collagen Type 1 mRNA | Significant reduction at ≥20 mg/kg/day |

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the design and execution of studies investigating the anti-fibrotic effects of BMS-CCR2-22.

In Vivo Experimental Workflow

Caption: In vivo experimental workflow.

Logical Framework for Evaluating Anti-Fibrotic Efficacy

Caption: Logical framework for efficacy evaluation.

Conclusion

BMS-CCR2-22 is a valuable pharmacological tool for elucidating the role of the CCL2/CCR2 axis in the pathogenesis of fibrosis. By potently and specifically inhibiting CCR2, this compound allows for the investigation of the downstream consequences of blocking monocyte and macrophage recruitment in various preclinical models of fibrotic disease. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers to design and execute studies aimed at understanding the mechanisms of fibrosis and evaluating the therapeutic potential of CCR2 antagonism. Further in vivo studies with BMS-CCR2-22 are warranted to fully characterize its anti-fibrotic efficacy and pharmacokinetic/pharmacodynamic profile, which will be crucial for its potential translation into clinical applications.

References

- 1. Antifibrogenic effects of C-C chemokine receptor type 2 antagonist in a bleomycin-induced scleroderma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 3. CCR2 promotes hepatic fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on BMS CCR2 22 and its Effect on Calcium Flux

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document elucidates the mechanism of action of BMS CCR2 22 with a specific focus on its inhibitory effect on intracellular calcium mobilization. Detailed quantitative data on the compound's potency are presented, alongside a synthesized experimental protocol for assessing its activity via a calcium flux assay. Furthermore, this guide includes visualizations of the CCR2 signaling pathway and a representative experimental workflow to facilitate a deeper understanding of the scientific principles and methodologies involved.

Introduction to CCR2 and its Role in Calcium Signaling

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation.[1] Its primary endogenous ligand is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] The interaction between CCL2 and CCR2 is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.[1]